Avitinib - 1557267-42-1

Avitinib

Catalog Number: EVT-258082
CAS Number: 1557267-42-1
Molecular Formula: C26H26FN7O2
Molecular Weight: 487.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Avitinib is an orally available, irreversible, epidermal growth factor receptor (EGFR) inhibitor. [, ] It exhibits selectivity for mutant forms of EGFR, including the drug-resistant T790M EGFR mutant. [, ] Avitinib plays a significant role in scientific research, particularly in oncology, due to its potential antineoplastic activity. [, , ]

Osimertinib

  • Compound Description: Osimertinib is an orally available, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) approved by the FDA for treating non-small cell lung cancer (NSCLC) with EGFR mutations, including the T790M resistance mutation [].
  • Relevance: Like avitinib, osimertinib is a third-generation EGFR TKI used in NSCLC treatment. The study explored avitinib's effect on osimertinib's pharmacokinetics in rats, revealing potential drug interactions [].

Encorafenib

  • Compound Description: Encorafenib is an orally available BRAF kinase inhibitor. It is FDA-approved in combination with binimetinib under the brand name Braftovi for treating metastatic melanoma with BRAFV600E or BRAFV600K mutations [].
  • Relevance: A study investigating the metabolic stability of the encorafenib and binimetinib combination therapy used avitinib as an internal standard in its LC-MS/MS assay development []. This suggests a potential for concurrent use or similar pharmacokinetic properties with avitinib.

Binimetinib

  • Compound Description: Binimetinib is an orally available MEK inhibitor. In combination with encorafenib, it forms an FDA-approved anticancer therapy (Mektovi) for patients with BRAFV600E/V600K mutations in metastatic or unresectable melanoma [].
  • Relevance: Similar to encorafenib, binimetinib's metabolic stability in combination therapy was evaluated using an LC-MS/MS assay incorporating avitinib as an internal standard [], indicating potential for co-administration or shared metabolic pathways with avitinib.

Erlotinib

  • Relevance: While not extensively discussed, erlotinib is mentioned alongside avitinib and osimertinib, suggesting its relevance as a comparable EGFR-targeting agent in NSCLC treatment [].

Tolbutamide

  • Compound Description: Tolbutamide is a first-generation sulfonylurea drug primarily metabolized by CYP2C9 in the liver. It is used as a probe substrate for CYP2C9 activity [].
  • Relevance: In a study investigating the inhibitory effects of avitinib on CYP450 enzymes, tolbutamide was used as a probe substrate. Avitinib exhibited moderate inhibitory effects on CYP2C9 in human liver microsomes, as indicated by the IC50 value of 6.91 μM [].

Phenacetin

  • Compound Description: Phenacetin is a drug primarily metabolized by CYP1A2 in the liver and serves as a probe substrate for CYP1A2 activity [].
  • Relevance: Avitinib showed inhibitory effects on CYP1A2 activity in rat liver microsomes (IC50 = 15.79 μM) and in vivo [], suggesting a potential for drug interactions when co-administered with drugs metabolized by CYP1A2.
  • Compound Description: Bupropion is an antidepressant drug primarily metabolized by CYP2B6 in the liver. It is frequently used as a probe substrate for assessing CYP2B6 activity [].
  • Relevance: Avitinib demonstrated a strong inhibitory effect on CYP2B1, the rat equivalent of CYP2B6, in rat liver microsomes (IC50 = 6.39 μM). Additionally, avitinib significantly altered the pharmacokinetic parameters of bupropion in vivo, indicating a potential for drug interactions with medications primarily metabolized by CYP2B6 [].

Chlorzoxazone

  • Compound Description: Chlorzoxazone is a muscle relaxant drug primarily metabolized by CYP2E1 in the liver and serves as a probe substrate for CYP2E1 activity [].
  • Relevance: Avitinib showed inhibitory effects on CYP2E1 activity in vivo, as evidenced by changes in the pharmacokinetic parameters of chlorzoxazone after avitinib pretreatment in rats [].

Dextromethorphan

  • Compound Description: Dextromethorphan is a cough suppressant primarily metabolized by CYP2D6 in the liver and is commonly used as a probe substrate for CYP2D6 activity [].
  • Relevance: The study found that avitinib exhibited inhibitory effects on CYP2D1, the rat homolog of CYP2D6, in vivo [], suggesting potential interactions with drugs metabolized by CYP2D6.

Midazolam

  • Compound Description: Midazolam is a benzodiazepine drug commonly used as a sedative and is primarily metabolized by CYP3A4 in the liver. It is used as a probe substrate for CYP3A4 activity [].
  • Relevance: Although avitinib showed relatively weaker inhibitory effects on CYP3A4 in vitro compared to other CYP enzymes, it still exhibited some inhibitory effects in vivo, as indicated by the altered pharmacokinetic parameters of midazolam after avitinib pretreatment [].
Synthesis Analysis

The synthesis of avitinib involves several key steps that leverage established organic chemistry techniques. One notable method includes the use of Buchwald-Hartwig coupling reactions to form the pyrimidine core structure. The synthetic pathway typically begins with commercially available starting materials, which undergo various transformations including amide coupling, halogenation, and substitution reactions to yield the final product.

The synthesis can be summarized in the following steps:

  1. Formation of the Pyrimidine Core: This is achieved through a series of reactions involving halogenated anilines and pyrimidine derivatives.
  2. Amide Bond Formation: Utilizing coupling agents to facilitate the formation of amide bonds between key intermediates.
  3. Final Modifications: The introduction of functional groups such as trifluoromethyl and piperazine moieties to enhance biological activity.

Technical details reveal that optimizing reaction conditions such as temperature, solvent choice, and catalyst selection are critical for maximizing yield and purity of avitinib .

Molecular Structure Analysis

Avitinib's molecular structure can be described by its chemical formula C19H20F3N5OC_{19}H_{20}F_{3}N_{5}O. The compound features a complex arrangement that includes a pyrimidine ring fused with an aniline derivative. Key structural characteristics include:

  • A trifluoromethyl group that enhances lipophilicity.
  • A piperazine ring that contributes to receptor binding affinity.

The three-dimensional conformation of avitinib allows for optimal interaction with the ATP-binding site of the EGFR, facilitating its inhibitory action against mutant forms of the receptor .

Chemical Reactions Analysis

Avitinib undergoes various chemical reactions during its synthesis and metabolism. Notably:

  • Nucleophilic Substitution Reactions: These are employed to introduce functional groups onto the aromatic rings.
  • Amide Coupling: Essential for linking different molecular fragments together.
  • Hydrolysis: Involves breaking down certain functional groups under physiological conditions.

The reactivity profile of avitinib indicates stability under neutral conditions but potential for metabolic activation in vivo, leading to reactive intermediates that can interact with biological macromolecules .

Mechanism of Action

Avitinib operates primarily through competitive inhibition of the EGFR tyrosine kinase domain. By binding to the ATP-binding site of the receptor, avitinib prevents phosphorylation events necessary for downstream signaling pathways that promote tumor growth and survival.

Key aspects of its mechanism include:

  • Selectivity for Mutant EGFR: Avitinib exhibits a higher binding affinity for mutant forms of EGFR compared to wild-type receptors.
  • Inhibition of Cell Proliferation: Studies have shown that avitinib effectively reduces cell proliferation in NSCLC cell lines harboring T790M mutations.

Data from clinical studies indicate that patients treated with avitinib experience significant tumor shrinkage and prolonged progression-free survival compared to those receiving standard therapies .

Physical and Chemical Properties Analysis

Avitinib possesses distinct physical and chemical properties:

  • Molecular Weight: Approximately 385.4 g/mol.
  • Solubility: Moderately soluble in organic solvents; limited solubility in water.
  • Stability: Stable under acidic and neutral conditions but may degrade under extreme alkaline conditions.

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to assess purity and stability during both synthesis and storage .

Applications

Avitinib's primary application lies in the treatment of non-small cell lung cancer, particularly in patients who have developed resistance to first-generation EGFR inhibitors due to mutations like T790M. Clinical trials have demonstrated its efficacy in controlling intra-cranial disease progression, making it a valuable option for patients with brain metastases.

Beyond oncology, ongoing research explores potential applications in other malignancies driven by similar molecular mechanisms, highlighting avitinib's versatility as a targeted therapeutic agent .

Properties

CAS Number

1557267-42-1

Product Name

Avitinib

IUPAC Name

N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide

Molecular Formula

C26H26FN7O2

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C26H26FN7O2/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32)

InChI Key

UOFYSRZSLXWIQB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F

Synonyms

AC0010

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.